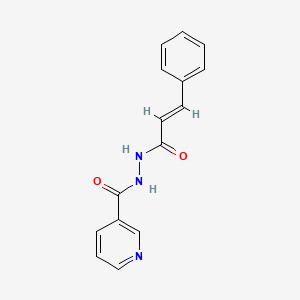
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative that has been studied for its potential scientific research applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have a variety of effects on different signaling pathways, making it a promising candidate for further research in various areas.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, making it important to carefully consider dosages when conducting experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone. One area of interest is further exploration of its potential as an anti-inflammatory agent. Studies could investigate the compound's effects on different types of inflammation and its potential use in treating inflammatory diseases.
Another area of interest is further investigation of the compound's potential as an anti-cancer agent. Studies could investigate the compound's effects on different types of cancer cells and its potential use in combination with other cancer treatments.
Finally, future research could focus on developing new derivatives of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone with improved potency and selectivity. By modifying the structure of the compound, researchers may be able to develop new compounds with even greater potential for scientific research applications.
Métodos De Síntesis
The synthesis of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone has been described in the literature. One method involves the reaction of 3-(3-fluorobenzyl)-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and further reaction with a second equivalent of ethyl acetoacetate. The resulting product is then de-esterified to yield the final compound.
Aplicaciones Científicas De Investigación
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone has been studied for a variety of scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a promising candidate for further research in this area.
Another area of interest is the potential use of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for further research in this area.
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYAEHSOPVZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5683074.png)

![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)

![N-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5683084.png)
![2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683086.png)
![rel-(3aR,6aR)-2-benzyl-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5683089.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5683096.png)
![N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5683102.png)
![4-methyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinolin-2(1H)-one](/img/structure/B5683111.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5683115.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5683132.png)